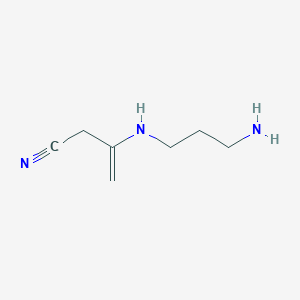
3-((3-Aminopropyl)amino)but-3-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Aminopropyl)amino)but-3-enenitrile is an organic compound characterized by the presence of both an amino group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopropyl)amino)but-3-enenitrile typically involves the reaction of 3-aminopropylamine with but-3-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-((3-Aminopropyl)amino)but-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes or nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
3-((3-Aminopropyl)amino)but-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 3-((3-Aminopropyl)amino)but-3-enenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
3-Aminopropylamine: Similar in structure but lacks the nitrile group.
But-3-enenitrile: Contains the nitrile group but lacks the amino group.
3-Aminobut-2-enenitrile: Similar but with different positioning of the amino group.
Uniqueness: 3-((3-Aminopropyl)amino)but-3-enenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
113518-22-2 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
3-(3-aminopropylamino)but-3-enenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(3-5-9)10-6-2-4-8/h10H,1-4,6,8H2 |
Clé InChI |
QJJJDYNOXPEYRK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC#N)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


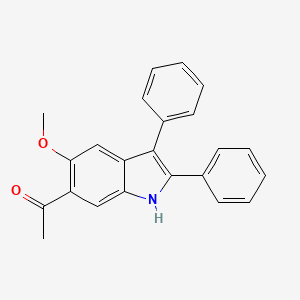
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
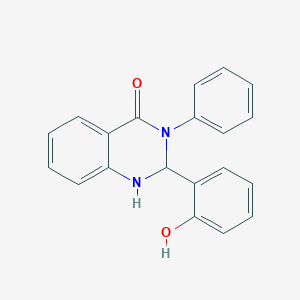
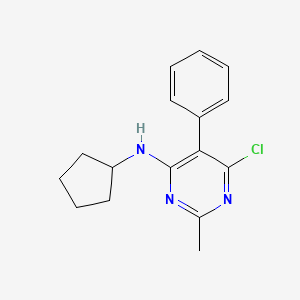
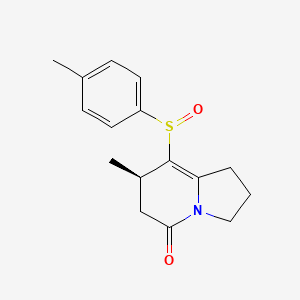
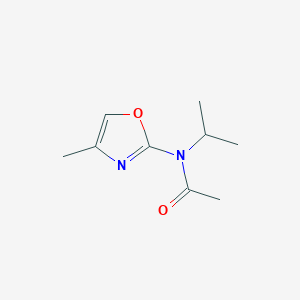
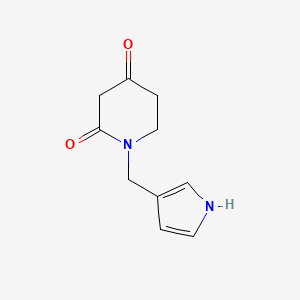
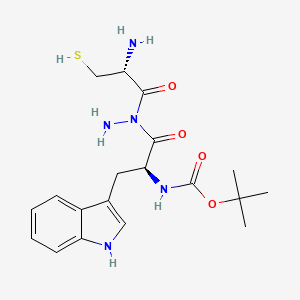
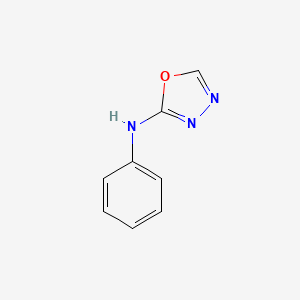

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
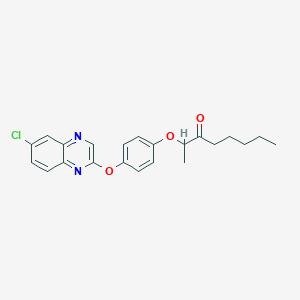

![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
